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Compound of Interest

Compound Name: 5-Chloro-4-Chromanone

Cat. No.: B599106

An In-depth Technical Guide to 5-Chloro-4-Chromanone: Synthesis, Spectroscopic
Characterization, and Applications

Introduction

The chroman-4-one scaffold is a cornerstone in the architecture of numerous biologically active
compounds and natural products. Recognized as a "privileged structure” in medicinal
chemistry, its rigid bicyclic framework serves as a versatile template for the development of
therapeutic agents with a wide array of pharmacological activities, including anticancer, anti-
inflammatory, and antimicrobial properties.

This technical guide focuses on a specific, synthetically valuable derivative: 5-Chloro-4-
Chromanone. The introduction of a chlorine atom at the 5-position of the aromatic ring
significantly influences the molecule's electronic properties and provides a strategic handle for
further chemical modification. This document, intended for researchers, chemists, and drug
development professionals, provides a comprehensive overview of 5-Chloro-4-Chromanone,
detailing its physicochemical properties, a robust synthesis protocol, in-depth spectral analysis,
and potential applications in modern chemical research.

Physicochemical & Structural Data

Precise identification of a chemical entity is paramount for reproducible scientific work. The key
identifiers for 5-Chloro-4-Chromanone are summarized below.
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Property Value Source/Method

5-Chloro-2,3-dihydro-4H-1-
IUPAC Name IUPAC Nomenclature
benzopyran-4-one

Not readily available in public

CAS Number N/A
databases
Molecular Formula CoH7CIO2 Elemental Composition
Molecular Weight 182.61 g/mol Calculated
Structure 2D Representation

Proposed Synthesis Protocol: Intramolecular
Friedel-Crafts Acylation

The synthesis of 5-Chloro-4-Chromanone can be efficiently achieved via a two-step process
commencing with 3-chlorophenol. This pathway leverages a well-established Michael addition
followed by an acid-catalyzed intramolecular cyclization, a reliable method for constructing the
chromanone core.

Causality and Experimental Rationale

» Step 1: Michael Addition: The synthesis begins with the conjugate addition of 3-chlorophenol
to acrylic acid. This reaction is chosen for its efficiency in forming the C-O bond, creating the
necessary 3-phenoxypropanoic acid backbone. The phenoxide, generated in situ under
basic conditions, acts as a soft nucleophile, selectively attacking the 3-position of the a,[3-
unsaturated carboxylic acid.

o Step 2: Intramolecular Friedel-Crafts Acylation: The crucial ring-closing step is an
intramolecular Friedel-Crafts acylation. Polyphosphoric acid (PPA) is selected as the catalyst
and solvent. PPA is a highly effective dehydrating agent and a strong Brgnsted-Lowry acid,
which protonates the carboxylic acid, facilitating the formation of a highly electrophilic
acylium ion. This electrophile then attacks the aromatic ring. The cyclization proceeds ortho
to the ether linkage due to its strong activating and ortho-directing nature, leading to the
desired 5-chloro isomer with high regioselectivity.
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Experimental Workflow Diagram

Caption: Synthesis workflow for 5-Chloro-4-Chromanone.

Detailed Step-by-Step Methodology

Step 1: Synthesis of 3-(3-Chlorophenoxy)propanoic Acid

To a stirred solution of sodium hydroxide (4.0 g, 100 mmol) in water (50 mL), add 3-
chlorophenol (12.85 g, 100 mmol).

» Heat the mixture to 60 °C until a clear solution of sodium 3-chlorophenoxide is formed.

e Add acrylic acid (7.2 g, 100 mmol) dropwise to the solution over 30 minutes, maintaining the
temperature at 60-70 °C.

o After the addition is complete, continue heating and stirring the mixture for 4-6 hours.

o Cool the reaction mixture to room temperature and slowly acidify with concentrated
hydrochloric acid (HCI) until the pH is ~2, resulting in the precipitation of a white solid.

« Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield 3-
(3-chlorophenoxy)propanoic acid.

Step 2: Cyclization to 5-Chloro-4-Chromanone

» Place polyphosphoric acid (PPA) (100 g) in a round-bottom flask equipped with a mechanical
stirrer and a thermometer.

» Heat the PPA to 80 °C with stirring.

e Add the dried 3-(3-chlorophenoxy)propanoic acid (10.0 g, 49.8 mmol) portion-wise to the hot
PPA over 20 minutes, ensuring the temperature does not exceed 95 °C.

 After the addition is complete, stir the reaction mixture at 90 °C for 2 hours.

o Carefully pour the hot, viscous mixture onto crushed ice (approx. 500 g) with vigorous
stirring.
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e Allow the ice to melt completely. The product will separate as an oil or solid.
» Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

o Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 100 mL),
followed by brine (1 x 100 mL).

e Dry the organic layer over anhydrous sodium sulfate (Na2S0a), filter, and concentrate under
reduced pressure.

 Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl
acetate gradient) to afford pure 5-Chloro-4-Chromanone.

Comprehensive Spectral Analysis

Structural elucidation and purity assessment rely on a combination of spectroscopic
techniques. While experimental spectra for 5-Chloro-4-Chromanone are not widely published,
a detailed analysis based on the known spectra of analogous compounds and fundamental
principles allows for a reliable prediction of its spectral characteristics.

Logical Flow for Spectral Interpretation
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Caption: Logical workflow for structural confirmation.
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Predicted Spectral Data

The following table summarizes the expected key signals for 5-Chloro-4-Chromanone.
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Predicted Assignment &

Technique Region/Shift .
Interpretation
H-7: Triplet, coupled to H-6
1H NMR ~ 7.55 ppm (t) dH.8
and H-8.
210 (dd) H-6: Doublet of doublets,
~7. m
PP coupled to H-7.
H-8: Doublet of doublets,
705 (dd) coupled to H-7. Deshielded by
~7. m
PP proximity to the carbonyl
group.
455 n H-2 (2H): Triplet, -O-CH2-.
~ 4. m
PP Coupled to H-3 protons.
5 g5 0 H-3 (2H): Triplet, -CH2-C=0.
~ 2. m
PP Coupled to H-2 protons.
13C NMR ~ 191 ppm C-4: Carbonyl carbon (C=0).
160 C-8a: Quaternary aromatic
~ m
PP carbon attached to oxygen.
C-7: Aromatic methine carbon
~ 135 ppm (CH)
C-5: Quaternary aromatic
~ 133 ppm carbon attached to chlorine (C-
Cl).
C-6: Aromatic methine carbon
~ 122 ppm (CH)
C-4a: Quaternary aromatic
~ 120 pom carbon
C-8: Aromatic methine carbon
~ 118 ppm (CH)
C-2: Aliphatic carbon adjacent
~ 67 ppm

to ether oxygen (-O-CHz-).
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C-3: Aliphatic carbon alpha to

~ 37 ppm
carbonyl (-CH2-C=0).
IR (cm™1) ~ 3100-3000 Aromatic C-H stretching.
~ 3000-2850 Aliphatic C-H stretching.
Strong, sharp: C=0 stretchin
~ 1685 .g P 9
(conjugated ketone).
~ 1600, 1470 Aromatic C=C ring stretching.
~ 1230 Aryl ether C-O stretching.
~ 780 C-Cl stretching.
Molecular lon (M*):
Characteristic isotopic pattern
Mass Spec. m/z 182, 184 )
for one chlorine atom (approx.
3:1 ratio).
m/z 154, 156 Loss of CO (carbonyl group).
Major fragment from retro-
m/z 120

Diels-Alder type cleavage.

Chemical Reactivity and Applications in Drug
Discovery

5-Chloro-4-Chromanone is not merely a final product but a versatile intermediate for
constructing more complex molecular architectures.

o Reactivity of the Core Structure: The carbonyl group at the 4-position is susceptible to
nucleophilic attack, allowing for reductions to the corresponding alcohol or Grignard
additions. The a-methylene group (C-3) can be functionalized via enolate chemistry, enabling
aldol condensations or halogenations.

« Influence of the Chlorine Substituent: The electron-withdrawing chlorine atom at the 5-
position deactivates the aromatic ring towards further electrophilic substitution. However, it
serves as a crucial functional handle for modern cross-coupling reactions (e.g., Suzuki,
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Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or nitrogen-containing
substituents. This capability is invaluable in generating libraries of compounds for structure-
activity relationship (SAR) studies.

» Scaffold for Bioactive Molecules: The chromanone framework is a key component in
compounds evaluated as SIRTZ2 inhibitors, which have potential in treating
neurodegenerative disorders.[1] The ability to modify the 5-position allows for fine-tuning of
steric and electronic properties to optimize binding affinity and selectivity for specific
biological targets.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. Although a
specific Safety Data Sheet (SDS) for 5-Chloro-4-Chromanone is not widely available, data
from structurally related chlorinated ketones and aromatic compounds dictates a cautious

approach.

o Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile),
safety glasses with side shields or goggles, and a lab coat.

« Handling: Handle the compound exclusively in a certified chemical fume hood to avoid
inhalation of dust or vapors. Avoid all contact with skin and eyes.

o Fire Safety: The compound is expected to be combustible. Keep away from open flames and
sources of ignition. Use dry chemical, COz, or foam extinguishers in case of a fire.

o First Aid:
o In case of skin contact: Immediately wash with soap and plenty of water.
o In case of eye contact: Rinse cautiously with water for several minutes.
o If inhaled: Move the person to fresh air.

o If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate

medical attention.
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This information is for guidance only. A thorough risk assessment should be performed before
handling this chemical, and a compound-specific SDS should be consulted if one becomes
available.

Conclusion

5-Chloro-4-Chromanone is a valuable heterocyclic ketone with significant potential as a
building block in synthetic and medicinal chemistry. Its synthesis is achievable through robust
and well-understood chemical transformations. While direct experimental spectral data is
sparse, a combination of predictive methods and analysis of analogous structures provides a
clear and reliable profile for its characterization. The strategic placement of the chlorine atom
enhances its utility, opening avenues for diverse functionalization and the creation of novel
compounds for drug discovery and materials science. This guide provides the foundational
knowledge necessary for researchers to confidently synthesize, characterize, and utilize this
important chemical intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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